molecular formula C10H10N4O2 B11320276 4-(1H-tetrazol-1-yl)phenyl propanoate

4-(1H-tetrazol-1-yl)phenyl propanoate

Cat. No.: B11320276
M. Wt: 218.21 g/mol
InChI Key: AAKMYTUQUZLQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-tetrazol-1-yl)phenyl propanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl propanoate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction forms the tetrazole ring, which is then esterified to produce the final compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like copper(I) iodide to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines .

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)phenyl propanoate is unique due to its combination of a tetrazole ring and a propanoate ester, which imparts distinct chemical and biological properties. This combination allows it to serve as a versatile building block in synthetic chemistry and a potential therapeutic agent in medicinal chemistry .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] propanoate

InChI

InChI=1S/C10H10N4O2/c1-2-10(15)16-9-5-3-8(4-6-9)14-7-11-12-13-14/h3-7H,2H2,1H3

InChI Key

AAKMYTUQUZLQRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.